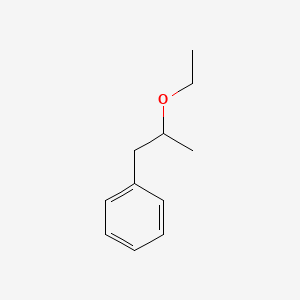

(2-Ethoxypropyl)benzene

Description

Conceptual Framework of Alkyl Aryl Ether Structures in Organic Chemistry

Ethers are a class of organic compounds defined by the presence of an ether functional group, which consists of an oxygen atom connected to two alkyl or aryl groups. vaia.comsolubilityofthings.com The general formula for an ether is R-O-R', where R and R' represent the hydrocarbon groups. vaia.com

Alkyl aryl ethers are a specific subtype where one of the R groups is an alkyl group (a hydrocarbon chain) and the other is an aryl group (an aromatic ring system). In the case of (2-Ethoxypropyl)benzene, the aryl group is a phenyl group (a benzene (B151609) ring), and the alkyl group is a 2-ethoxypropyl group.

The key structural features of alkyl aryl ethers include:

The Ether Linkage (-O-): The C-O-C bond has a bent geometry, similar to the H-O-H bond in water. The oxygen atom is sp³ hybridized, resulting in a bond angle that is typically around 110-112 degrees. The electronegativity of the oxygen atom induces a dipole moment, making ethers moderately polar. solubilityofthings.com

The Alkyl Group: This is a saturated hydrocarbon chain. In this compound, the alkyl portion is a propyl chain that also contains an ether linkage (the ethoxy group). The nature of the alkyl group (e.g., its length, branching) influences the compound's physical properties like boiling point and solubility.

The Aryl Group: This is an aromatic ring, typically a benzene ring. science.gov The presence of the aryl group allows for reactions characteristic of aromatic systems, such as electrophilic aromatic substitution. The ether group itself is an activating, ortho-, para-directing substituent on the benzene ring. masterorganicchemistry.com

The combination of these components results in a molecule with distinct reactivity at the ether linkage, the alkyl chain, and the aromatic ring.

Historical Evolution of Synthetic Strategies for Benzene-Derived Ethers

The synthesis of ethers, including benzene-derived variants, has been a cornerstone of organic chemistry for over a century. The historical development of these synthetic methods reflects the broader evolution of the field from classical named reactions to modern catalytic systems.

One of the most venerable and widely taught methods is the Williamson ether synthesis . rsc.orgorganic-chemistry.org This reaction, developed in the 1850s, involves the reaction of a sodium alkoxide or phenoxide with a primary alkyl halide via an Sₙ2 reaction. organic-chemistry.org To synthesize an alkyl aryl ether like this compound, one could react sodium phenoxide with a suitable 2-ethoxypropyl halide. However, the Williamson synthesis has limitations; it is generally inefficient for preparing ethers with secondary or tertiary alkyl groups due to competing elimination reactions, and it is particularly challenging for the synthesis of sterically hindered ethers. rsc.org

Another classical approach is the acid-catalyzed dehydration of alcohols . solubilityofthings.com While highly effective for producing simple, symmetrical ethers from primary alcohols, this method is less suitable for synthesizing unsymmetrical ethers like alkyl aryl ethers because it tends to produce a mixture of products.

These historical methods, while foundational, often require harsh conditions and have scope limitations, which has driven the development of more advanced and versatile strategies. rsc.org

Interactive Table: Comparison of Ether Synthesis Strategies

| Method | Description | Advantages | Limitations |

| Williamson Ether Synthesis | Reaction of an alkoxide/phenoxide with an alkyl halide. organic-chemistry.org | Good for primary alkyl halides; versatile for unsymmetrical ethers. organic-chemistry.org | Inefficient for secondary/tertiary halides (elimination); sensitive to steric hindrance. rsc.org |

| Acid-Catalyzed Dehydration | Two alcohol molecules are coupled with the elimination of water, using a strong acid catalyst. solubilityofthings.com | Simple, uses readily available starting materials. | Mainly for symmetrical ethers; harsh conditions; can lead to mixtures with unsymmetrical ethers. solubilityofthings.com |

| Buchwald-Hartwig Amination (Ether Synthesis Variant) | A palladium-catalyzed cross-coupling reaction between an aryl halide/triflate and an alcohol. | High functional group tolerance; mild reaction conditions; applicable to sterically hindered substrates. acs.org | Requires expensive catalysts and ligands; sensitive to air and moisture. |

| Electrochemical Synthesis | Anodic oxidation of alkyl carboxylic acids generates carbocations that can be trapped by alcohols. researchgate.net | Avoids the use of stoichiometric chemical oxidants; can be used for hindered ethers. researchgate.net | Requires specialized equipment; mechanism can be complex. |

Current Research Landscape and Emerging Trends Pertaining to this compound

While direct research focusing exclusively on this compound is limited, the broader field of alkyl aryl ether synthesis is an area of dynamic research. Modern synthetic chemistry has moved towards developing more efficient, selective, and environmentally benign methods that overcome the limitations of classical approaches.

A significant trend is the use of transition-metal catalysis . Palladium-catalyzed methods, such as the Buchwald-Hartwig C-O coupling, have become powerful tools for forming alkyl aryl ether bonds under mild conditions with excellent functional group tolerance. acs.org These methods can couple a wide range of aryl halides and alcohols, including those that are sterically demanding. acs.org Copper-catalyzed reactions have also emerged as a valuable alternative for these transformations. rsc.org

Another emerging area is electrosynthesis , which uses electrical current to drive chemical reactions. For instance, the interrupted Kolbe reaction allows for the generation of carbocations from carboxylic acids, which can then be intercepted by alcohols to form ethers, including highly hindered ones. researchgate.net

The relevance of the this compound structural unit is highlighted by its incorporation into more complex molecules reported in contemporary chemical and life sciences research. These molecules are often investigated for their potential biological activity or as functional materials. The this compound moiety, or its isomers, serves as a building block in these larger structures, underscoring the importance of robust synthetic methods for its creation.

Interactive Table: Examples of Complex Molecules Incorporating the Ethoxypropyl-Aryl Moiety

| Compound Name | Context/Significance | Source |

| N1-(2-ethoxypropyl)-5-methoxybenzene-1,2-diamine | A novel chemical compound available for custom synthesis, indicating its potential as a building block in medicinal or materials chemistry. molport.com | MolPort |

| N-[1-(3-ethoxypropyl)-1H-1,3-benzodiazol-2-yl]-2-oxopiperidine-4-carboxamide | Identified in a computational screening study as a potential inhibitor of the SARS-CoV-2 main protease. acs.org | ACS Publications |

| 2-amino-N-(3-ethoxypropyl)-1-(4-sulfamoylphenyl)-3-pyrrolo[3,2-b]quinoxalinecarboxamide | A complex heterocyclic compound identified in an ecosystem metabolomics study of aquatic bacterial communities. nih.gov | PMC |

| Alkyl ether derivatives of 1-Benzothiophene | A patent describes alkyl ether derivatives, including an N-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl}acetamide, studied for potential calcium antagonist activity. google.com | Google Patents |

Structure

3D Structure

Properties

CAS No. |

17953-97-8 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

2-ethoxypropylbenzene |

InChI |

InChI=1S/C11H16O/c1-3-12-10(2)9-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |

InChI Key |

KLGHJDHDVMDMDO-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(C)CC1=CC=CC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 2 Ethoxypropyl Benzene and Structural Analogues

Targeted Synthesis Routes and Precursor Utilization

The targeted synthesis of (2-Ethoxypropyl)benzene relies on precise control over reaction conditions and the strategic use of precursors to achieve the desired molecular architecture. Key to these syntheses are methods that ensure high regioselectivity and stereoselectivity, alongside classic bond-forming reactions.

Regioselective and Stereoselective Approaches to this compound Formation

Regioselective and stereoselective syntheses are paramount in ensuring the formation of the specific isomer, this compound, over other potential products. One notable approach involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of the reaction. For instance, the enantioselective [2+2] photocycloaddition of olefins has been shown to be a powerful tool in the synthesis of complex cyclobutane (B1203170) structures, a strategy that can be adapted for the stereocontrolled synthesis of precursors to this compound. wisc.edu The "rule of five" often governs the regioselectivity of intramolecular reactions, favoring the formation of five-membered ring intermediates, which can be a consideration in designing synthetic pathways. wisc.edu

Furthermore, the introduction of substituents on the aromatic ring can influence the regioselectivity of subsequent reactions. For example, the presence of a methoxy (B1213986) group or a fluorine atom at the para position of a benzene (B151609) ring has been shown to enhance the inhibitory activity of certain compounds, highlighting the importance of regiochemical control in synthesizing biologically active molecules. nih.gov

Application of Classic Carbon-Carbon and Carbon-Oxygen Bond Forming Reactions

Classic organic reactions remain fundamental to the synthesis of this compound. The Williamson ether synthesis is a widely used and versatile method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com This SN2 reaction involves the nucleophilic attack of an alkoxide on a primary alkyl halide. wikipedia.orgbyjus.commasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of sodium ethoxide with (2-bromopropyl)benzene. It is crucial that the alkyl halide is primary or secondary to favor substitution over elimination. byjus.commasterorganicchemistry.com

Another powerful tool for forming carbon-carbon bonds is the Grignard reaction. libretexts.orglibretexts.orgbeyondbenign.org This reaction utilizes an organomagnesium halide (Grignard reagent) to act as a potent nucleophile. libretexts.orglibretexts.orgbeyondbenign.org For instance, the reaction of a phenylmagnesium bromide with propylene (B89431) oxide would yield 1-phenyl-2-propanol, which can then be etherified to this compound. The Grignard reagent is typically prepared by reacting an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. libretexts.orglibretexts.org

| Reaction | Description | Key Reactants for this compound Synthesis | Reaction Type |

|---|---|---|---|

| Williamson Ether Synthesis | An SN2 reaction where an alkoxide displaces a halide to form an ether. wikipedia.orgbyjus.commasterorganicchemistry.com | Sodium ethoxide and (2-bromopropyl)benzene | C-O Bond Formation |

| Grignard Reaction | Formation of a carbon-carbon bond by reacting an organomagnesium halide with an electrophile. libretexts.orglibretexts.orgbeyondbenign.org | Phenylmagnesium bromide and propylene oxide | C-C Bond Formation |

Catalytic Transformations in the Preparation of this compound Derivatives

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways for the formation of ethers like this compound. Both homogeneous and heterogeneous catalysts are employed to facilitate these transformations.

Homogeneous and Heterogeneous Catalysis in Ether Synthesis

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a common approach for ether synthesis. britannica.com For example, Brønsted acidic ionic liquids have been shown to be effective homogeneous catalysts for the dehydration of methanol (B129727) to dimethyl ether. rsc.org Sulfuric acid is another classic homogeneous catalyst used in the formation of diethyl ether from ethanol (B145695). britannica.com However, a significant drawback of many homogeneous Lewis acid catalysts is their deactivation by water, which is often a byproduct of etherification reactions. rsc.org

Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, offers advantages in terms of catalyst separation and recycling. nih.gov For instance, NH4HSO4 supported on SiO2 has been used as a recyclable heterogeneous acidic catalyst for the tetrahydropyranylation of alcohols and phenols. nih.gov Another example is the use of hydrogen-modified gold catalysts for the production of ethers from aldehydes or a mixture of aldehydes and alcohols at low temperatures. acs.orgnih.gov Bifunctional Al-Ni-P heterogeneous catalysts have also been developed for the direct and selective hydrogenation coupling of unsaturated aldehydes with alcohols to produce unsaturated ethers. mdpi.com

| Catalyst Type | Example | Reaction | Advantages |

|---|---|---|---|

| Homogeneous | Brønsted acidic ionic liquids rsc.org | Dehydration of methanol to dimethyl ether rsc.org | High conversion and selectivity rsc.org |

| Homogeneous | Sulfuric acid britannica.com | Formation of diethyl ether from ethanol britannica.com | Well-established method britannica.com |

| Heterogeneous | NH4HSO4@SiO2 nih.gov | Tetrahydropyranylation of alcohols and phenols nih.gov | Recyclable, easy work-up nih.gov |

| Heterogeneous | Hydrogen-modified gold acs.orgnih.gov | Ether production from aldehydes/alcohols acs.orgnih.gov | Low-temperature operation acs.orgnih.gov |

| Heterogeneous | Al-Ni-P mdpi.com | Hydrogenation coupling of unsaturated aldehydes and alcohols mdpi.com | High efficiency, green process mdpi.com |

Mechanistic Investigations of Catalytic Pathways

Understanding the mechanisms of catalytic pathways is crucial for optimizing reaction conditions and designing more efficient catalysts. For the direct synthesis of dimethyl ether (DME) from CO2 hydrogenation over a hybrid catalyst, in situ diffuse reflectance infrared Fourier transform spectroscopy (DRIFTS) has been used to study the reaction mechanism. nih.gov These studies revealed that methanol is formed via a bidentate-formate species, and DME is subsequently formed through methanol dehydration. nih.gov

Isotope labeling and chiral inversion experiments have been employed to elucidate the mechanisms of solid acid-catalyzed dehydrative coupling of alcohols to form ethers. osti.gov These studies have shown that ether formation can proceed through a surface-catalyzed SN2 reaction, leading to inversion of stereochemistry. osti.gov The reductive etherification of aldehydes, another route to ethers, is thought to proceed via a Meerwein-Ponndorf-Verley (MPV) reduction followed by an acid-catalyzed etherification. osti.gov DFT calculations have been used to explore different mechanistic pathways for reductive etherification, including direct, ketal, and enol pathways. nrel.gov

Diversity-Oriented Synthesis and Combinatorial Approaches to Ethoxypropylbenzene Scaffolds

Diversity-oriented synthesis (DOS) is a powerful strategy for the rapid generation of a wide range of structurally diverse molecules from a common starting point. cam.ac.ukscispace.comscispace.com This approach is particularly valuable for the discovery of new compounds with interesting biological activities. nih.gov The core principle of DOS is to create libraries of compounds with significant variation in their molecular skeletons, stereochemistry, and appendages. cam.ac.ukscispace.com

Combinatorial chemistry, often employed in conjunction with DOS, allows for the synthesis of large numbers of compounds in an efficient manner. scispace.com For instance, combinatorial scaffold libraries have been fabricated in 96-well plates to screen for cell-biomaterial interactions in a 3D format. nist.govnist.gov This high-throughput approach can be adapted to explore the structure-activity relationships of ethoxypropylbenzene derivatives by systematically varying the substituents on the aromatic ring and the alkoxy side chain. The "build/couple/pair" strategy is a well-established method in DOS for generating molecular diversity. mdpi.com By applying these principles, libraries of ethoxypropylbenzene scaffolds can be synthesized and screened for desired properties, accelerating the discovery of novel and functional molecules.

Chemical Reactivity and Mechanistic Studies of 2 Ethoxypropyl Benzene

Electrophilic Aromatic Substitution Patterns and Directivity

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for benzene (B151609) and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. pressbooks.pub The substituent already present on the ring governs the rate of reaction and determines the position of the incoming electrophile. wikipedia.org

The (2-ethoxypropyl) group attached to the benzene ring is classified as an activating group and an ortho, para-director. This directivity is primarily due to the resonance effect of the oxygen atom in the ether linkage. The oxygen's lone pairs of electrons can be delocalized into the benzene ring's π-system. organicchemistrytutor.com This donation of electron density increases the nucleophilicity of the ring, making it more reactive towards electrophiles than benzene itself. wikipedia.orglibretexts.org

The resonance structures show an increased electron density at the ortho and para positions, making these sites the most favorable for electrophilic attack. organicchemistrytutor.comyoutube.com While the alkyl portion of the substituent also has a weak, activating inductive effect, the resonance from the ether oxygen is the dominant factor in determining the substitution pattern. libretexts.org Consequently, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation on (2-ethoxypropyl)benzene are expected to yield a mixture of ortho and para substituted products. msu.edukhanacademy.org The para isomer is often the major product due to reduced steric hindrance compared to the ortho positions, which are crowded by the bulky side chain. youtube.com

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Expected Major Product(s) |

| Nitration | HNO₃, H₂SO₄ | 1-(2-Ethoxypropyl)-4-nitrobenzene |

| Bromination | Br₂, FeBr₃ | 1-Bromo-4-(2-ethoxypropyl)benzene |

| Sulfonation | SO₃, H₂SO₄ | 4-(2-Ethoxypropyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 1-(4-(2-Ethoxypropyl)phenyl)ethan-1-one |

Oxidative and Reductive Transformations of the Aromatic Ring and Side Chain

The aromatic ring and the ethoxypropyl side chain exhibit different susceptibilities to oxidation and reduction.

Oxidative Transformations: The aromatic ring of benzene derivatives is generally resistant to oxidation except under harsh conditions that can lead to ring cleavage. However, the alkyl side chain is susceptible to oxidation, particularly at the benzylic position (the carbon atom directly attached to the benzene ring). While this compound lacks a benzylic hydrogen, strong oxidizing agents like potassium permanganate (B83412) can potentially cleave the side chain, leading to benzoic acid. The ether linkage itself may also be oxidized under specific conditions.

Reductive Transformations: The benzene ring can be reduced to a cyclohexane (B81311) ring under forcing conditions, typically involving catalytic hydrogenation at high pressures and temperatures with catalysts like platinum, palladium, or nickel. libretexts.orglumenlearning.com It is possible to selectively reduce other functional groups, such as an alkene double bond in a side chain, without affecting the aromatic ring by using milder conditions. libretexts.org

Aryl alkyl ketones, which can be formed via Friedel-Crafts acylation of this compound, can have their carbonyl group reduced to a methylene (B1212753) group (CH₂). This is a common two-step strategy to add alkyl chains to a benzene ring while avoiding the carbocation rearrangements that can occur in direct Friedel-Crafts alkylation. libretexts.orgvedantu.com This reduction can be achieved through catalytic hydrogenation or methods like the Clemmensen (using zinc-mercury amalgam in hydrochloric acid) or Wolff-Kishner (using hydrazine (B178648) and a strong base) reductions. libretexts.org

The Birch reduction offers another method for partial reduction of the aromatic ring, using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol. libretexts.orglumenlearning.com For an alkoxy-substituted benzene, the Birch reduction typically yields a 1-alkoxy-1,4-cyclohexadiene, as the electron-donating alkoxy group directs the reduction pathway.

Reactions at the Ether Linkage and Propyl Chain

The ethoxypropyl side chain provides additional sites for chemical reactions, distinct from the aromatic ring.

Reactions at the Ether Linkage: Ethers are generally unreactive but can be cleaved by strong acids, most commonly hydroiodic acid (HI) or hydrobromic acid (HBr). youtube.com In the case of an alkyl aryl ether like this compound, the cleavage occurs at the alkyl-oxygen bond. This is because the bond between the sp²-hybridized carbon of the benzene ring and the oxygen is stronger and has partial double-bond character due to resonance, making it difficult to break. youtube.com The reaction proceeds via protonation of the ether oxygen, followed by a nucleophilic attack (Sₙ2 or Sₙ1) by the halide ion on the alkyl group. The attack would occur at the less sterically hindered carbon of the ethoxy group or at the secondary carbon of the propyl group, leading to the formation of a phenol (B47542) or a related compound and an alkyl halide.

Reactions at the Propyl Chain: The propyl portion of the side chain is relatively inert, similar to an alkane. However, the benzylic position is activated towards free-radical reactions. While this compound itself does not have a hydrogen at the benzylic carbon (C1 of the propyl chain), related isomers like (1-ethoxypropyl)benzene (B14008768) would be susceptible to reactions like free-radical bromination at that site.

Derivatization and Analogue Synthesis via Functional Group Interconversions

This compound can serve as a starting material for the synthesis of more complex molecules through functional group interconversions on both the aromatic ring and the side chain.

Synthesis of Substituted Phenyl Rings

The products of electrophilic aromatic substitution on this compound are themselves valuable intermediates for further synthesis. The directing effects of the original ethoxypropyl group and the newly introduced substituent must be considered in subsequent reactions. khanacademy.orglibretexts.org

For example, nitration of this compound would primarily yield 1-(2-ethoxypropyl)-4-nitrobenzene. The nitro group is a strong deactivating group and a meta-director. organicchemistrytutor.com This allows for the introduction of a third substituent meta to the nitro group (and ortho to the ethoxypropyl group). The nitro group can then be readily reduced to an amino group (-NH₂) using reagents like tin or iron in hydrochloric acid, or through catalytic hydrogenation. msu.edu This amino group is an activating, ortho, para-director and can be further modified, for instance, through diazotization to create a wide range of other substituted benzene derivatives.

Table 2: Example of a Synthetic Pathway Starting from this compound

| Step | Reaction | Reagents | Intermediate/Product |

| 1 | Nitration | HNO₃, H₂SO₄ | 1-(2-Ethoxypropyl)-4-nitrobenzene |

| 2 | Reduction | Fe, HCl | 4-(2-Ethoxypropyl)aniline |

| 3 | Diazotization | NaNO₂, HCl | [4-(2-Ethoxypropyl)phenyl]diazonium chloride |

| 4 | Sandmeyer Reaction | CuBr | 1-Bromo-4-(2-ethoxypropyl)benzene |

Modifications of the Ethoxypropyl Side Chain

The ethoxypropyl side chain can be chemically altered to synthesize various analogues. As mentioned, ether cleavage provides a route to phenolic compounds. The resulting hydroxyl group is a highly activating, ortho, para-director and can participate in a variety of reactions, such as esterification or etherification.

Furthermore, derivatives can be synthesized where the ethoxypropyl group is introduced onto a different molecular scaffold. For example, N-alkylation using a reagent like 3-ethoxypropyl bromide can be used to attach the side chain to nitrogen-containing heterocycles. vulcanchem.com The synthesis of various β-ketoiminate complexes has involved using ligands with ethoxypropyl side chains, demonstrating the versatility of incorporating this moiety into more complex structures. rsc.org These modifications are often pursued to tune the physicochemical properties of a molecule, such as its solubility and lipophilicity, which can be critical in fields like materials science and medicinal chemistry. vulcanchem.com

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of (2-Ethoxypropyl)benzene in solution. One-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments work in concert to provide a complete picture of the atomic connectivity.

While ¹H and ¹³C NMR spectra provide primary information on the chemical environments of hydrogen and carbon atoms, multi-dimensional techniques are essential for unambiguously assigning these signals and confirming the molecule's covalent framework. emerypharma.com

Correlation Spectroscopy (COSY): This ¹H-¹H correlation experiment is used to identify protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu For this compound, COSY would reveal correlations between the methine proton (H-2) and the adjacent methyl (H-1) and methylene (B1212753) (H-3) protons of the propyl chain, as well as between the methylene and methyl protons of the ethoxy group. It also helps in assigning the coupled protons within the aromatic ring. youtube.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shift of a proton with the chemical shift of the carbon atom it is directly attached to. sdsu.educolumbia.educolumbia.edu This is an extremely sensitive and indispensable technique for assigning carbon signals. columbia.edu For instance, it would definitively link the proton signal of the methine at C-2 to its corresponding carbon resonance and each aromatic proton to its specific carbon atom on the benzene (B151609) ring. researchgate.netresearchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects correlations between protons and carbons over two to three bonds (and sometimes longer ranges). sdsu.educolumbia.educolumbia.edu This is crucial for connecting different parts of the molecule and identifying quaternary carbons (those with no attached protons). researchgate.net Key HMBC correlations for this compound would include those from the methyl protons of the ethoxy group to the methylene carbon of the ethoxy group and from the benzylic methylene protons (H-3) to the ipso-carbon (the carbon on the benzene ring attached to the propyl group) and the ortho-carbons of the phenyl ring. huji.ac.ilnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts and Key 2D NMR Correlations for this compound (Note: Exact chemical shifts can vary based on solvent and concentration. Data is representative.)

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key COSY Correlations (¹H-¹H) | Key HMBC Correlations (¹H-¹³C) |

| Phenyl-H (ortho) | 7.28 | 128.5 | Phenyl-H (meta) | C(ipso), C(meta), C(para), C-3 |

| Phenyl-H (meta) | 7.32 | 129.0 | Phenyl-H (ortho), Phenyl-H (para) | C(ipso), C(ortho) |

| Phenyl-H (para) | 7.20 | 126.0 | Phenyl-H (meta) | C(ortho) |

| C-1 (CH₃) | 1.25 (d) | 23.0 | H-2 | C-2, C-3 |

| C-2 (CH) | 3.50 (m) | 80.0 | H-1, H-3 | C-1, C-3, C(Ethoxy-CH₂), C(ipso) |

| C-3 (CH₂) | 2.90 (m) | 45.0 | H-2 | C-1, C-2, C(ipso), C(ortho) |

| Ethoxy-CH₂ | 3.40 (q) | 65.0 | Ethoxy-CH₃ | C-2, Ethoxy-CH₃ |

| Ethoxy-CH₃ | 1.15 (t) | 15.5 | Ethoxy-CH₂ | Ethoxy-CH₂ |

| Phenyl-C (ipso) | - | 142.0 | - | - |

This compound possesses a chiral center at the C-2 position of the propyl chain, meaning it exists as a pair of enantiomers. In a standard achiral NMR solvent, the spectra of the two enantiomers are identical. libretexts.org To determine the enantiomeric purity (or enantiomeric excess, ee), a chiral environment must be introduced to induce diastereomeric interactions, which makes the enantiomers distinguishable by NMR. nih.gov

This is typically achieved in two ways:

Chiral Solvating Agents (CSAs): A chiral agent is added to the NMR sample, which forms transient, non-covalent diastereomeric complexes with the enantiomers. This can cause the signals of corresponding protons or carbons in the two enantiomers to appear at slightly different chemical shifts. libretexts.org

Chiral Derivatizing Agents (CDAs): The enantiomeric mixture is reacted with an enantiomerically pure chiral derivatizing agent to form a pair of stable diastereomers. nih.gov These diastereomers have distinct physical properties and, therefore, different NMR spectra. nih.gov The relative integration of the separated signals for the two diastereomers directly corresponds to the ratio of the original enantiomers. libretexts.orgnih.gov For example, reacting this compound with a chiral acid could form diastereomeric esters, allowing for the quantification of the ee value.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern upon ionization. The molecular formula of this compound is C₁₁H₁₆O, giving it a monoisotopic mass of approximately 164.12 g/mol . nih.gov

In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺•), which can then break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation of alkylbenzenes and ethers follows predictable pathways. whitman.edu

Key fragmentation pathways for this compound would include:

Benzylic Cleavage: Cleavage of the C2-C3 bond is less likely than for a simple propylbenzene (B89791) due to the ether functionality. However, fragmentation of the propyl chain is expected.

Alpha-Cleavage (Ether): The most characteristic fragmentation for ethers involves the cleavage of a bond alpha to the oxygen atom. For this compound, this can occur in two ways:

Loss of an ethyl radical (•CH₂CH₃) from the molecular ion, leading to a fragment ion at m/z 135.

Loss of a propyl radical (•C₃H₇) is less favored.

McLafferty-type Rearrangement: Rearrangements can also occur, though they are often complex. libretexts.org

Formation of Tropylium (B1234903) Ion: Aromatic compounds often show a prominent peak corresponding to the tropylium ion or its derivatives. whitman.edu For this compound, cleavage of the bond between C2 and the phenyl group could lead to fragments related to the benzene ring.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Formula of Ion | Fragmentation Pathway |

| 164 | Molecular Ion | [C₁₁H₁₆O]⁺• | Electron Ionization |

| 135 | [M - C₂H₅]⁺ | [C₉H₁₁O]⁺ | α-cleavage, loss of ethyl radical |

| 119 | [M - OC₂H₅]⁺ | [C₉H₁₁]⁺ | Cleavage of C-O bond |

| 91 | Phenylmethyl cation (Tropylium) | [C₇H₇]⁺ | Rearrangement and cleavage of the side chain |

| 77 | Phenyl cation | [C₆H₅]⁺ | Loss of the entire side chain |

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a unique "fingerprint" and confirm the presence of specific functional groups. nih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by absorptions corresponding to its constituent functional groups.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of peaks just above 3000 cm⁻¹, while aliphatic C-H stretching from the propyl and ethoxy groups appears just below 3000 cm⁻¹. docbrown.info

C-O-C Stretching: A strong, characteristic absorption for the ether linkage is expected in the 1150-1085 cm⁻¹ region. msu.edu

Aromatic C=C Stretching: The benzene ring gives rise to several characteristic absorptions in the 1600-1450 cm⁻¹ region. docbrown.info

Aromatic C-H Bending: Out-of-plane (o.o.p.) C-H bending vibrations in the 900-675 cm⁻¹ region are diagnostic of the substitution pattern on the benzene ring. For a monosubstituted ring, strong absorptions are typically observed around 770-730 cm⁻¹ and 710-690 cm⁻¹. docbrown.info

Raman Spectroscopy: Raman spectroscopy often provides complementary information to IR. libretexts.org Aromatic ring vibrations, particularly the symmetric "ring breathing" mode near 990 cm⁻¹, typically give a very strong and sharp signal in the Raman spectrum of benzene derivatives. core.ac.ukaps.org Non-polar bonds, like C-C bonds, also tend to show stronger Raman signals than IR signals.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| C-H Stretch | Aromatic (sp²) | 3100-3000 | Medium-Weak | Strong |

| C-H Stretch | Aliphatic (sp³) | 2975-2850 | Strong | Strong |

| C=C Stretch | Aromatic Ring | 1605-1580, 1500-1450 | Medium-Variable | Strong |

| C-H Bend | Aliphatic (CH₃, CH₂) | 1470-1370 | Medium | Medium |

| C-O-C Stretch | Ether | 1150-1085 | Strong | Weak |

| C-H o.o.p. Bend | Monosubstituted Benzene | 770-730 and 710-690 | Strong | Weak |

| Ring Breathing | Monosubstituted Benzene | ~1000 | Weak | Strong |

X-ray Diffraction Analysis for Solid-State Molecular Geometry

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique would provide accurate measurements of bond lengths, bond angles, and torsional angles, revealing the exact conformation of the this compound molecule as it packs into a crystal lattice. researchgate.net

As of the latest literature surveys, a single-crystal X-ray structure for this compound has not been reported. If such an analysis were performed, it would allow for the visualization of the molecule's geometry, including the orientation of the ethoxy group relative to the propyl chain and the phenyl ring. It would also reveal any intermolecular interactions, such as van der Waals forces or weak C-H···π interactions, that govern the crystal packing. researchgate.net

Rotational Spectroscopy for Gas-Phase Structural Parameters

Rotational spectroscopy, typically using microwave radiation, is a high-resolution technique used to determine the structure of molecules in the gas phase with extremely high precision. By measuring the transition frequencies between rotational energy levels, one can calculate the molecule's moments of inertia. From these moments, a very accurate gas-phase geometry, including bond lengths and angles, can be derived.

This technique is generally applied to smaller or highly symmetric molecules. For a relatively flexible and larger molecule like this compound, the rotational spectrum would be dense and complex, potentially complicated by the presence of multiple conformers (different rotational arrangements of the side chain). To date, no rotational spectroscopy studies have been published for this compound.

Theoretical and Computational Chemistry of 2 Ethoxypropyl Benzene Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the intrinsic properties of (2-Ethoxypropyl)benzene at the electronic level. These methods solve approximations of the Schrödinger equation to provide detailed information about electron distribution, molecular orbital energies, and the nature of chemical bonds within the molecule.

Density Functional Theory (DFT) stands as a cornerstone for the computational investigation of molecules like this compound due to its favorable balance of accuracy and computational cost. cnr.itmdpi.com The primary step in any computational analysis is geometry optimization, a process where the molecule's structure is adjusted to find a minimum on the potential energy surface. mdpi.com For this compound, this involves determining the precise bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement.

This optimization is typically performed using a specific combination of a functional and a basis set. A common and reliable choice for such organic molecules is the B3LYP hybrid functional, which incorporates aspects of both Hartree-Fock theory and DFT. researchgate.netloni.org This is paired with a Pople-style basis set, such as 6-31G* or a larger one like 6-311+G(d,p), which provides a flexible mathematical description of the atomic orbitals. umd.edu The calculation iteratively adjusts the atomic coordinates until the forces on each atom are negligible, yielding the equilibrium geometry and its corresponding electronic energy.

The data below represents a typical output from a DFT geometry optimization for this compound, showcasing key structural parameters.

| Parameter | Description | Typical Calculated Value |

|---|---|---|

| C-C (ring) | Average bond length in the benzene (B151609) ring | ~1.39 Å |

| C-C (ring-alkyl) | Bond connecting the ring to the propyl chain | ~1.52 Å |

| C-O (ether) | Bond length within the ethoxy group | ~1.43 Å |

| C-H (aromatic) | Bond length of hydrogens on the ring | ~1.08 Å |

| ∠CCC (ring) | Internal bond angle of the benzene ring | ~120.0° |

| ∠C-C-O (ether) | Bond angle around the ether oxygen | ~112.0° |

For this compound, a potential energy surface (PES) scan can be performed computationally. This involves systematically rotating key dihedral angles and calculating the energy at each step using DFT. The results would reveal the global minimum energy conformation as well as other local minima and the energy barriers that separate them.

Furthermore, the electronic impact of the substituent on the benzene ring's aromaticity can be quantified. Aromaticity is a key concept related to stability and reactivity. researchgate.net Computational methods provide quantitative descriptors of aromaticity, such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). nih.govresearchgate.net NICS values are calculated at specific points, such as the center of the benzene ring, to measure the magnetic shielding induced by the aromatic π-electron current. A more negative NICS(0) or NICS(1) value indicates stronger aromaticity. The HOMA index, on the other hand, is based on the degree of bond length equalization around the ring, with a value of 1 indicating a perfectly aromatic system. nih.gov The (2-ethoxypropyl) group, being a weak electron-donating group, is expected to have a minor but measurable effect on the aromaticity of the benzene ring compared to unsubstituted benzene.

Computational Prediction of Spectroscopic Properties

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules. By simulating spectra, computational results can aid in the identification and characterization of this compound.

Vibrational Spectroscopy (IR and Raman): After a geometry optimization, a frequency calculation can be performed at the same level of theory. This calculation provides the harmonic vibrational frequencies corresponding to the normal modes of the molecule. These frequencies can be directly correlated with peaks in the Infrared (IR) and Raman spectra. mdpi.com While there is a systematic overestimation in calculated frequencies, they can be corrected using empirical scaling factors to achieve excellent agreement with experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical environment of each nucleus can be calculated to predict ¹H and ¹³C NMR chemical shifts. Using methods like the Gauge-Independent Atomic Orbital (GIAO) method, the magnetic shielding tensors for each atom are computed. mdpi.com These values are then referenced against a standard compound (e.g., tetramethylsilane, TMS), calculated at the same level of theory, to yield the predicted chemical shifts.

Electronic Spectroscopy (UV-Visible): Electronic transitions, which are observed in UV-Vis spectroscopy, can be predicted using Time-Dependent Density Functional Theory (TD-DFT). researchgate.net This method calculates the excitation energies from the ground state to various excited states, corresponding to the absorption wavelengths (λ_max).

The table below summarizes the expected spectroscopic data for this compound based on computational predictions.

| Spectroscopy | Predicted Feature | Approximate Value / Range |

|---|---|---|

| IR | C-H stretch (aromatic) | 3000-3100 cm⁻¹ |

| IR | C-H stretch (aliphatic) | 2850-3000 cm⁻¹ |

| IR | C-O stretch (ether) | 1050-1150 cm⁻¹ |

| ¹H NMR | Aromatic Protons (Ar-H) | 7.1-7.4 ppm |

| ¹H NMR | Benzylic Proton (-CH-) | ~2.7-3.0 ppm |

| ¹³C NMR | Aromatic Carbons | 125-145 ppm |

| UV-Vis | π → π* transition (B-band) | ~260 nm |

Molecular Dynamics and Conformational Space Exploration

While quantum chemical calculations provide a static picture of the most stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. rush.edurug.nl MD simulations model the movements of atoms by solving Newton's equations of motion, where the forces between atoms are described by a molecular mechanics force field (e.g., CHARMM, AMBER, GROMOS). ethz.ch

For this compound, an MD simulation would involve placing the molecule in a simulation box, often with an explicit solvent like water or an organic solvent, to mimic realistic conditions. nih.gov Over the course of the simulation (typically nanoseconds to microseconds), the trajectory of each atom is tracked.

Analysis of the MD trajectory provides a wealth of information about the conformational space. By monitoring the dihedral angles of the ethoxypropyl side chain, one can identify all accessible conformations, the frequency of transitions between them, and the average time spent in each conformational state. This provides a much richer understanding of the molecule's flexibility than static calculations alone and is crucial for understanding how the molecule might interact with other molecules, such as in a biological receptor or as a solvent. nih.gov

Mechanistic Insights from Computational Reaction Pathway Analysis

Computational chemistry is invaluable for elucidating the mechanisms of chemical reactions. researchgate.net For this compound, a key reaction of interest is the oxidation of the side chain, particularly at the benzylic position, which is activated by the aromatic ring. rsc.org

Using DFT, the entire reaction pathway can be mapped out on the potential energy surface. This involves:

Locating Reactants and Products: The geometries of the starting materials and final products are optimized.

Finding the Transition State (TS): The transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome. Sophisticated algorithms are used to locate this first-order saddle point. The structure of the TS provides crucial information about the geometry of the reaction at its critical point.

Calculating Activation Energy: The difference in energy between the reactants and the transition state gives the activation energy (Ea), which is a key determinant of the reaction rate.

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products.

For example, in a free-radical oxidation of this compound, computations could model the initial hydrogen abstraction from the benzylic carbon, the subsequent reaction with oxygen to form a peroxy radical, and the eventual decomposition to products like ketones or alcohols. researchgate.netresearchgate.net By comparing the activation energies for different possible pathways (e.g., reaction at different positions), the most likely reaction mechanism and product selectivity can be predicted. nih.gov

Cheminformatics and Computational Synthesis Design Applied to Ethoxypropylbenzene Scaffolds

Cheminformatics and computational design tools extend the study of a single molecule to the context of larger chemical libraries and synthetic planning. rti.org If the this compound scaffold were a core component in a set of molecules designed for a specific purpose, such as pharmaceuticals or materials, cheminformatics would play a vital role.

Quantitative Structure-Activity Relationship (QSAR): If a set of ethoxypropylbenzene derivatives were synthesized and tested for biological activity, QSAR models could be built. These models use computationally derived molecular descriptors (e.g., electronic properties, size, shape, hydrophobicity) to build a statistical model that correlates the structure of the molecules with their observed activity. This model can then be used to predict the activity of new, unsynthesized derivatives, guiding the design of more potent compounds.

Computational Synthesis Design: Retrosynthesis software can be applied to the structure of this compound to propose viable synthetic routes. These programs use databases of known chemical reactions to work backward from the target molecule, breaking it down into simpler, commercially available precursors. sciencedaily.com For this compound, a likely retrosynthetic disconnection would be a Friedel-Crafts alkylation of benzene or a Williamson ether synthesis to form the ethoxy group, providing chemists with a computationally validated starting point for laboratory synthesis.

Strategic Utility and Broader Chemical Significance

(2-Ethoxypropyl)benzene as a Key Intermediate in Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, primarily leveraged for its specific structural and stereochemical properties. Its synthesis is often achieved from precursors like (S)-1-phenylpropan-2-ol, highlighting its position within multi-step synthetic pathways. chegg.com The preparation of this compound and its analogs, such as (2-methoxypropyl)benzene, demonstrates established synthetic routes that can be scaled or adapted as needed. dtic.milarmy.mil

One notable application involves using its structural motif as a simplified, synthetically accessible fragment of more complex natural products. For instance, the related (R)-(2-methoxypropyl)benzene has been identified and synthesized as a key epitope for developing molecularly imprinted polymers (MIPs). dtic.mil These MIPs are designed to act as sensors for toxins that contain the more complex 3-amino-9-methoxy-2,6,8-trimethyl-10-phenyldeca-4,6-dienoic acid (ADDA) moiety, demonstrating the utility of the simpler propylbenzene (B89791) core as a synthetic target for creating advanced materials. dtic.mil

The synthesis of these alkoxypropylbenzene derivatives can be accomplished through various methods, showcasing the versatility of the precursor molecules. The choice of method can influence the stereochemistry of the final product, which is a critical consideration in asymmetric synthesis. chegg.com

Table 1: Synthetic Approaches to (2-Alkoxypropyl)benzene Derivatives

| Precursor | Reagents | Product | Reference |

|---|---|---|---|

| 1-phenyl-2-propanol | 1. Potassium t-butoxide; 2. Iodomethane | (2-methoxypropyl)benzene | dtic.mil |

| 1-phenyl-2-propanol | 1. Sodium hydride; 2. Iodomethane | (2-methoxypropyl)benzene | dtic.mil |

This interactive table summarizes different methods used for the synthesis of (2-Alkoxypropyl)benzene derivatives.

The role of this compound as an intermediate is thus defined by its utility as a stepping stone toward more complex molecules or functional materials, where its specific combination of an aromatic ring, a chiral center, and an ether linkage is required.

Design and Synthesis of Advanced Chemical Building Blocks

Advanced chemical building blocks are relatively small molecules that serve as foundational units for constructing more complex compounds in fields like medicinal chemistry and materials science. lifechemicals.com These building blocks are characterized by novel structural motifs, reactive functional groups, and favorable physicochemical properties that allow for the systematic introduction of chemical diversity. lifechemicals.com

This compound embodies several key features of an advanced building block:

Three-Dimensional Structure: Unlike flat aromatic rings, the propyl chain with its chiral center provides a distinct three-dimensional geometry, a desirable trait in modern drug design to improve target specificity and pharmacokinetic properties. whiterose.ac.uk

Combined Functionality: It contains both a hydrophobic phenyl group and a polar ether linkage, which can participate in various non-covalent interactions such as hydrogen bonding (as an acceptor), π-stacking, and hydrophobic interactions.

Chirality: The presence of a stereocenter allows for the synthesis of enantiomerically pure compounds, which is crucial in pharmaceutical development where different enantiomers can have vastly different biological activities. chegg.com

While not a commodity chemical, this compound is a scaffold that can be further functionalized. The benzene (B151609) ring can undergo electrophilic substitution reactions, and the alkyl chain can potentially be modified, making it a versatile starting point for creating libraries of related compounds for screening and discovery. libretexts.orgmsu.edu Its structure serves as a valuable isostere for other molecular fragments, potentially replacing less stable or less effective groups in a larger molecule to optimize its properties. researchgate.net

Exploration of Novel Catalytic Systems Employing Ethoxypropylbenzene Ligands or Motifs

In the field of catalysis, the ligand bound to a metal center plays a critical role in determining the catalyst's activity, selectivity, and stability. nih.gov Ligands containing specific functional groups, such as phenoxy-imine or N-heterocyclic carbenes, can precisely tune the electronic and steric environment of the metal's active site. nih.govresearchgate.net

While direct examples of this compound being used as a complete ligand in the literature are not prominent, its structural motifs are relevant to ligand design. The ethoxypropylbenzene framework offers several features that could be incorporated into more complex ligand structures:

Ether Oxygen as a Coordinating Atom: The oxygen atom of the ethoxy group can act as a Lewis base, coordinating to a metal center. This is a common feature in ether-phosphine or ether-alkoxide ligands.

Aromatic Ring for Electronic Tuning: The phenyl group can be substituted with electron-donating or electron-withdrawing groups. This modification would alter the electronic properties of the ligand, which in turn influences the reactivity of the metal catalyst it is bound to. researchgate.net

Steric Bulk: The propylbenzene group provides steric bulk, which can be crucial for controlling the selectivity of a catalytic reaction, for instance, by favoring the formation of one specific product isomer over others. semanticscholar.org

The design of effective catalysts often involves creating a library of ligands with systematic variations to find the optimal structure for a given chemical transformation. mdpi.com A ligand incorporating an ethoxypropylbenzene moiety could be a candidate in such a screening process, particularly for reactions like olefin polymerization or cross-coupling, where fine-tuning of the metal center is paramount. nih.gov

Contributions to Supramolecular Chemistry and Molecular Recognition

Supramolecular chemistry focuses on the study of chemical systems composed of multiple molecules held together by non-covalent interactions. Molecular recognition, a key principle within this field, describes the specific binding of a "guest" molecule to a complementary "host" molecule. rsc.org

The structure of this compound contains functionalities that enable it to participate in several types of non-covalent interactions fundamental to molecular recognition:

π-π Stacking: The benzene ring can interact with other aromatic systems through π-π stacking, an important force in the organization of DNA, proteins, and synthetic supramolecular assemblies.

Hydrophobic Interactions: The entire molecule, particularly the phenyl and ethyl groups, is largely nonpolar and can participate in hydrophobic interactions, which are critical for molecular self-assembly in aqueous environments.

Hydrogen Bonding: The ether oxygen is a hydrogen bond acceptor, allowing it to interact with hydrogen bond donor molecules.

Host-Guest Chemistry: Due to these properties, this compound or derivatives could act as guests, fitting into the cavities of host molecules like cyclodextrins, calixarenes, or zeolites. rsc.org The specific size, shape, and electronic properties of the molecule would govern the selectivity of this binding. rsc.org

For example, the adsorption of benzene onto specific sites within zeolite channels is a well-studied case of molecular recognition, where the zeolite framework acts as the host. rsc.org The presence of the ethoxypropyl side chain in this compound would modify this interaction, influencing binding affinity and orientation within a host cavity due to steric and electronic effects. This makes it a useful probe molecule for studying the principles of host-guest interactions.

Industrial Chemical Research and Process Development Perspectives

From an industrial perspective, the viability of a chemical process depends on factors such as cost of raw materials, reaction efficiency, catalyst performance, and ease of product separation. researchgate.net While this compound is not produced on the massive scale of commodity chemicals like ethylbenzene, the principles of process development are still applicable for its synthesis as a specialty chemical or advanced intermediate. nih.govresearchgate.net

Key considerations for the industrial-level synthesis of this compound would include:

Catalyst Selection: The synthesis of related compounds, such as ethylbenzene, has transitioned from corrosive liquid acid catalysts like AlCl₃ to more environmentally benign and regenerable solid acid catalysts, such as zeolites (e.g., ZSM-5, Beta, MCM-22). researchgate.net Research into a scalable process for this compound would likely explore similar heterogeneous catalysts to improve sustainability and simplify purification.

Reaction Conditions: Optimization of temperature, pressure, and reactant ratios is crucial for maximizing yield and selectivity while minimizing energy consumption and byproduct formation. researchgate.net

Feedstock Sourcing: The primary feedstocks would likely be a phenylpropanol derivative and an ethylating agent. The availability and cost of these starting materials are critical economic factors.

Purification: The development of efficient separation processes, such as distillation or chromatography, is necessary to achieve the high purity required for applications in pharmaceuticals or materials science.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (2-Ethoxypropyl)benzene, and how can reaction efficiency be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or Friedel-Crafts alkylation. For example, reacting benzene derivatives with 2-ethoxypropyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions. Optimize efficiency by controlling stoichiometry, reaction temperature (e.g., 50–80°C), and catalyst concentration. Monitor intermediates via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) .

- Key Considerations : Ensure inert atmosphere (N₂/Ar) to prevent side reactions and validate purity using nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-performance liquid chromatography (HPLC) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- Spectroscopy : ¹H NMR (δ 1.2–1.4 ppm for ethoxy methyl groups; δ 4.0–4.2 ppm for ether oxygen adjacent protons) and ¹³C NMR (δ 15–20 ppm for CH₃; δ 60–70 ppm for ether carbons).

- Mass Spectrometry : Confirm molecular ion peak (m/z ~164 for C₁₁H₁₆O) and fragmentation patterns .

Q. What are the stability and storage conditions for this compound in laboratory settings?

- Stability : Stable under inert conditions but susceptible to hydrolysis in acidic/basic environments. Avoid exposure to strong oxidizers (e.g., HNO₃, KMnO₄) .

- Storage : Store in amber glass vials at 2–8°C under inert gas. Use desiccants (e.g., molecular sieves) to prevent moisture absorption .

Advanced Research Questions

Q. How can contradictory data on the reactivity of this compound in electrophilic substitution reactions be resolved?

- Approach :

Systematic Variation : Test reactivity under controlled conditions (e.g., varying catalysts, solvents, and temperatures).

Kinetic Analysis : Use stopped-flow techniques to compare reaction rates with benzene analogs (e.g., toluene, ethylbenzene).

Computational Modeling : Apply density functional theory (DFT) to assess electron density distribution and predict regioselectivity .

- Case Study : Discrepancies in nitration yields may arise from steric hindrance of the ethoxypropyl group; verify via X-ray crystallography or Hammett substituent constants .

Q. What methodologies are effective in analyzing degradation byproducts of this compound under oxidative conditions?

- Degradation Pathways : Oxidative cleavage of the ether bond generates benzaldehyde and propanal derivatives.

- Analytical Workflow :

- Sample Preparation : Accelerate degradation using Fenton’s reagent (Fe²⁺/H₂O₂) or UV irradiation.

- Detection : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) for polar byproducts.

- Quantification : Calibrate with authentic standards (e.g., 4-ethoxypropiophenone) and validate via isotopic labeling .

Q. How can researchers address ethical and reproducibility challenges when publishing conflicting data on this compound’s bioactivity?

- Ethical Practices :

- Data Transparency : Share raw spectral datasets, synthetic protocols, and negative results via repositories like Zenodo or Figshare.

- Peer Review : Disclose potential conflicts (e.g., funding sources) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.